

1-Benzylpiperidine-2,6-dione structure and chemical properties

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Compound of Interest

Compound Name: 1-Benzylpiperidine-2,6-dione

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An In-depth Technical Guide to 1-Benzylpiperidine-2,6-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpiperidine-2,6-dione, also known as N-benzylglutarimide, is a heterocyclic compound belonging to the piperidine class. Its structure, featuring a piperidine ring with two carbonyl groups and a benzyl substituent on the nitrogen atom, makes it a subject of interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the structure, chemical properties, and synthesis of **1-benzylpiperidine-2,6-dione**, intended to serve as a valuable resource for professionals in research and drug development. While the piperidine scaffold is prevalent in many biologically active molecules, specific experimental data on the biological activity of **1-benzylpiperidine-2,6-dione** is limited in publicly available literature.

Molecular Structure and Identification

1-Benzylpiperidine-2,6-dione is characterized by a six-membered piperidine ring containing a nitrogen atom, with carbonyl groups at positions 2 and 6. A benzyl group is attached to the nitrogen atom.

Chemical Structure:

Figure 1: 2D Structure of **1-Benzylpiperidine-2,6-dione**.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	1-benzylpiperidine-2,6-dione
Synonyms	N-Benzylglutarimide, 1-Benzyl-2,6-piperidinedione
CAS Number	42856-43-9
Molecular Formula	C ₁₂ H ₁₃ NO ₂
SMILES	<chem>C1CC(=O)N(C(=O)C1)CC2=CC=CC=C2</chem>
InChIKey	RBEFUDUPGFNSIZ-UHFFFAOYSA-N

Chemical and Physical Properties

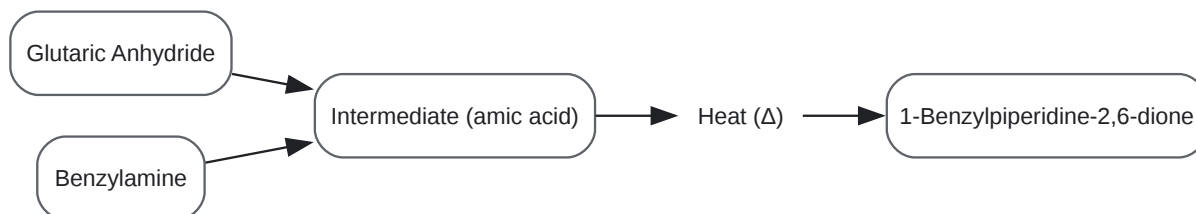
A summary of the known physical and chemical properties of **1-benzylpiperidine-2,6-dione** is presented in the table below.

Table 2: Physicochemical Properties of **1-Benzylpiperidine-2,6-dione**

Property	Value	Reference
Molecular Weight	203.24 g/mol	[1]
Melting Point	48-49 °C	[2]
Boiling Point	404.6 ± 24.0 °C at 760 mmHg	[2]
LogP	2.13	[2]
Vapor Pressure	0.0 ± 0.9 mmHg at 25°C	[2]
Density	1.2 ± 0.1 g/cm ³	[2]
Flash Point	195.2 ± 15.2 °C	[2]

Synthesis

The most common and direct method for the synthesis of **1-benzylpiperidine-2,6-dione** is the condensation reaction between glutaric anhydride and benzylamine.[2] This reaction involves the opening of the anhydride ring by the amine followed by intramolecular cyclization via dehydration to form the imide.



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Figure 2: Synthesis pathway of **1-Benzylpiperidine-2,6-dione**.

Experimental Protocol: Synthesis of 1-Benzylpiperidine-2,6-dione

While a specific detailed protocol for **1-benzylpiperidine-2,6-dione** is not readily available in the searched literature, a general procedure for the synthesis of N-substituted glutarimides can be adapted.

Materials:

- Glutaric anhydride
- Benzylamine
- Toluene (or another suitable azeotroping solvent)
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle

- Standard laboratory glassware

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add equimolar amounts of glutaric anhydride and benzylamine in toluene.
- Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
- Continue the reflux until no more water is collected, indicating the completion of the reaction.
- Cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Spectroscopic Characterization

Detailed experimental spectroscopic data (^1H NMR, ^{13}C NMR, IR, MS) for **1-benzylpiperidine-2,6-dione** are not widely available in the public domain. The following are predicted data or data from closely related compounds, which should be used with caution and for reference purposes only.

- ^1H NMR (Predicted): The proton NMR spectrum is expected to show signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons, and multiplets for the three methylene groups of the piperidine ring.
- ^{13}C NMR (Predicted): The carbon NMR spectrum should exhibit signals for the two carbonyl carbons, the aromatic carbons of the benzyl group, the benzylic carbon, and the three aliphatic carbons of the piperidine ring.
- IR Spectroscopy (Predicted): The infrared spectrum is expected to show strong characteristic absorption bands for the two carbonyl ($\text{C}=\text{O}$) groups of the imide functionality, typically in the region of $1700\text{-}1750\text{ cm}^{-1}$. Aromatic C-H and aliphatic C-H stretching vibrations would also be present.

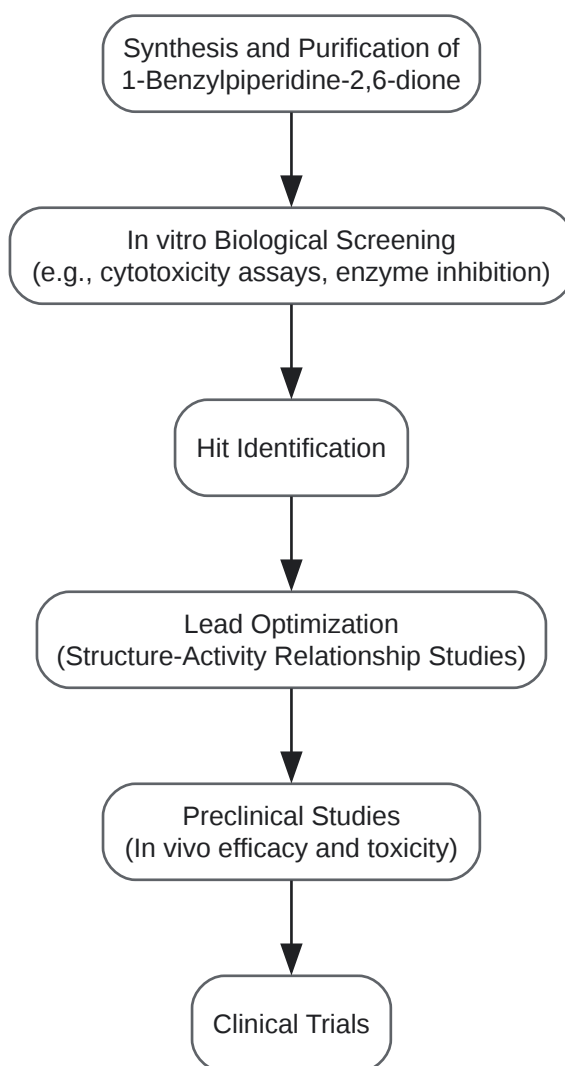
- Mass Spectrometry (Predicted): The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of the compound (203.24 g/mol). Fragmentation patterns would likely involve the loss of the benzyl group or parts of the piperidine ring.

Biological Activity and Potential Applications

The piperidine ring is a privileged scaffold in medicinal chemistry, and many of its derivatives exhibit a wide range of biological activities.[3] Derivatives of 1-benzylpiperidine have been investigated for various therapeutic applications, including as inhibitors of acetylcholinesterase (AChE) for the potential treatment of Alzheimer's disease and as monoacylglycerol lipase (MAGL) inhibitors with anti-inflammatory and anti-cancer properties.[4][5]

However, specific studies on the biological activity of **1-benzylpiperidine-2,6-dione** are scarce. One study investigated the selective cytotoxicity of a related compound, (3S,6S)-3,6-dibenzylpiperazine-2,5-dione, against cancer cells under nutrient starvation, suggesting a potential mechanism involving the uncoupling of mitochondrial oxidative phosphorylation.[6] While this provides a potential avenue for research, it is important to note that this is a different compound, and its activity cannot be directly extrapolated to **1-benzylpiperidine-2,6-dione**.

Given the lack of specific biological data, a signaling pathway diagram cannot be accurately constructed at this time. The logical workflow for investigating the potential biological activity of **1-benzylpiperidine-2,6-dione** would follow a standard drug discovery pipeline.



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Figure 3: General drug discovery workflow.

Conclusion

1-Benzylpiperidine-2,6-dione is a readily synthesizable compound with a structure that suggests potential for biological activity, given the prevalence of the piperidine scaffold in pharmaceuticals. This technical guide has summarized the available information on its structure, properties, and a general synthesis protocol. However, a significant gap exists in the literature regarding its detailed experimental characterization and, most notably, its biological effects and mechanism of action. Further research is warranted to explore the potential of this and related compounds in the context of drug discovery and development. The protocols and

data presented herein provide a foundational resource for scientists and researchers embarking on such investigations.

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